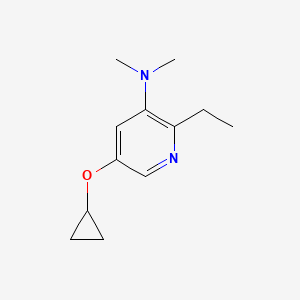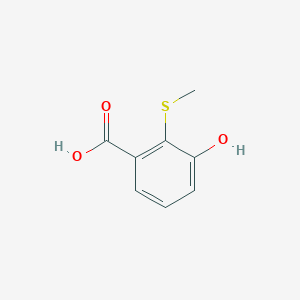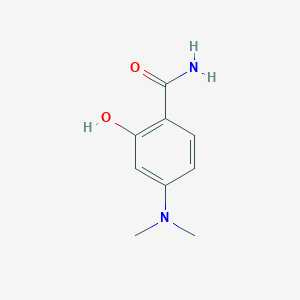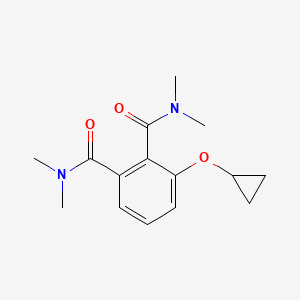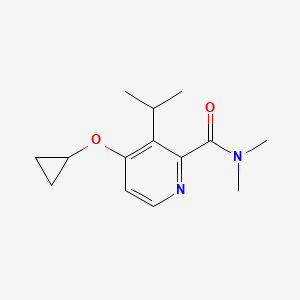
4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride is a heterocyclic compound that features a bromine atom at the 4th position and a piperazine ring at the 6th position of a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride typically involves the reaction of 4,6-dibromopyrimidine with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4th position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cyclization: The piperazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, with bases like potassium carbonate or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new pyrimidine derivative with an amine group at the 4th position .
Scientific Research Applications
4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential neuroprotective and anti-inflammatory agents.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the field of heterocyclic chemistry.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(piperazin-1-YL)pyrimidine: Similar structure but with the piperazine ring at the 2nd position.
6-Bromo-4-(piperazin-1-YL)pyrimidine: Similar structure but with the bromine atom at the 6th position.
4-Chloro-6-(piperazin-1-YL)pyrimidine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride is unique due to the specific positioning of the bromine atom and the piperazine ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C8H12BrClN4 |
|---|---|
Molecular Weight |
279.56 g/mol |
IUPAC Name |
4-bromo-6-piperazin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C8H11BrN4.ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H |
InChI Key |
CLSTVDLMIOCUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=N2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



